2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine
Description
2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a cyclohexane-based amine derivative featuring an ethyl substituent at the 2-position and an imidazol-2-yl group at the 1-position of the cyclohexane ring. The compound is also available in salt forms, such as the dihydrochloride derivative (CAS: 2059913-83-4), which may enhance solubility for experimental use .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-5-3-4-6-11(9,12)10-13-7-8-14-10/h7-9H,2-6,12H2,1H3,(H,13,14) |
InChI Key |
ZKEJGEGUUWGUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C2=NC=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethylamine and an imidazole derivative under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, anhydrous conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Stereochemical Variants
- Its synthesis and characterization emphasize the importance of stereochemistry in drug development .
- (1r,4r)-4-(1H-Imidazol-2-yl)cyclohexan-1-amine dihydrochloride : The dihydrochloride salt form improves aqueous solubility, making it preferable for in vitro assays. The trans configuration further distinguishes it from cis-oriented derivatives .
Substituent Modifications
- 5-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS: 1904352-86-8) : Replacing the ethyl-cyclohexane moiety with a cyclohexylmethyl group reduces molecular weight (179.3 g/mol) and increases lipophilicity. This compound exhibits >95% purity and is utilized in pharmaceutical intermediates and material science .
- N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide : Incorporating a benzimidazole core and dichlorobenzyl group enhances aromatic stacking interactions, albeit at the cost of increased molecular complexity. Synthesized via acetylation, this derivative achieves >98% purity, validated by 1H NMR and LCMS .
Functional Group Variations
- Ethyl 1H-imidazole-1-acetate (CAS: 17450-34-9) : Substituting the amine group with an ethyl ester introduces hydrolytic instability but broadens utility in agrochemicals. Its acetate functional group enables facile derivatization .
- 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine : This compound features a methyl-substituted imidazole and a shorter ethanamine chain, favoring applications in combinatorial chemistry due to its compact structure .
Physicochemical and Application Comparisons
*Calculated based on molecular formulas.
Research Findings and Trends
- Synthetic Methods : The target compound’s analogues are often synthesized via nucleophilic substitution or acetylation, as seen in and . MS (ESI+) and 1H NMR are standard for structural validation .
- Structure-Activity Relationships (SAR) : Stereoisomerism and substituent bulkiness (e.g., ethyl vs. cyclohexylmethyl) critically influence bioactivity. For instance, bulkier groups may hinder membrane permeability but improve target specificity .
- Applications : Imidazole derivatives are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding pockets. Salt forms (e.g., dihydrochloride) are preferred for preclinical solubility studies .
Biological Activity
2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a compound characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and an imidazole ring. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.
The molecular formula for 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is , with a molecular weight of 193.29 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine |
| InChI Key | ZKEJGEGUUWGUKU-UHFFFAOYSA-N |
The biological activity of 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, which is crucial for modulating enzymatic activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular processes. Such interactions suggest its potential role as an enzyme inhibitor and a modulator of various biochemical pathways .
Biological Activity
Research has indicated several potential biological activities associated with this compound:
1. Enzyme Inhibition:
Studies have explored the compound's capacity to inhibit specific enzymes, which could have implications in therapeutic applications, particularly in cancer treatment and antimicrobial activity .
2. Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent, potentially effective against various pathogens due to its structural features that facilitate interaction with microbial enzymes .
3. Anticancer Activity:
Research into the anticancer properties of compounds containing imidazole rings has highlighted their ability to interfere with cancer cell metabolism and proliferation. Preliminary studies suggest that 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine may exhibit similar properties .
Case Studies
Several studies have been conducted to evaluate the biological effects of 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine:
Study 1: Enzyme Inhibition in Cancer Cells
A recent study assessed the inhibitory effects of this compound on specific cancer-related enzymes. The results indicated a significant reduction in enzyme activity, suggesting potential for development as an anticancer therapeutic agent.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were evaluated against a range of bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of 2-Ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine, it is beneficial to compare it with other related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethylimidazole | Lacks cyclohexane moiety | Limited enzyme interaction |
| Cyclohexanamine derivatives | Similar cyclohexane structure | Varies widely based on substituents |
| Imidazole-containing compounds | Various functional groups | Known for diverse biological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
